Physical and chemical properties of 2-[(Triethylsilyl)oxy]phenol
Physical and chemical properties of 2-[(Triethylsilyl)oxy]phenol
An In-depth Technical Guide to 2-[(Triethylsilyl)oxy]phenol
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-[(Triethylsilyl)oxy]phenol. Intended for an audience of researchers, scientists, and professionals in drug development, this document delves into the compound's structural identity, physicochemical characteristics, spectroscopic profile, and chemical reactivity. Detailed protocols for its synthesis and deprotection are presented, emphasizing the causality behind experimental choices. As a protected form of catechol, 2-[(Triethylsilyl)oxy]phenol serves as a critical intermediate in multi-step organic synthesis, enabling regioselective modifications of the aromatic ring. This guide aims to be an authoritative resource, consolidating essential data and methodologies to facilitate its effective use in research and development.
Introduction and Strategic Importance
2-[(Triethylsilyl)oxy]phenol is an organosilicon compound that plays a pivotal role in modern organic synthesis. It is the mono-silylated derivative of catechol (1,2-dihydroxybenzene), where one of the phenolic hydroxyl groups is protected by a triethylsilyl (TES) ether. The strategic importance of this compound lies in its function as a protecting group.[1] Phenolic hydroxyl groups are acidic and reactive, often interfering with desired chemical transformations elsewhere in a molecule. The introduction of a bulky, non-reactive silyl group like triethylsilyl allows for the temporary masking of one hydroxyl group's reactivity.[1]
This protection strategy is crucial in the synthesis of complex molecules, including pharmaceuticals and natural products, where precise control over reaction pathways is paramount. The triethylsilyl group offers a balance of stability under many reaction conditions while being readily removable under specific, mild protocols. This guide provides the foundational knowledge required to effectively utilize 2-[(Triethylsilyl)oxy]phenol as a synthetic intermediate.
Chemical Identity and Physical Properties
A clear understanding of a compound's fundamental identity and physical characteristics is essential for its proper handling, storage, and application in experimental work.
Chemical Structure:
-
Molecular Formula: C₁₂H₂₀O₂Si
-
Molecular Weight: 224.37 g/mol
-
CAS Number: 14795-46-9 (Note: This is for the specific triethylsilyl derivative. The related trimethylsilyl compound has CAS 17881-86-6).[2][3]
Table 1: Physical Properties of 2-[(Triethylsilyl)oxy]phenol and Related Compounds
| Property | Value / Description | Rationale and Context |
| Appearance | Colorless to pale yellow liquid or crystalline solid.[4] | The physical state at room temperature depends on purity. Phenols are often crystalline solids but can exist as supercooled liquids or oils if impure.[4] |
| Boiling Point | Higher than the parent phenol due to increased molecular weight. Estimated to be >200 °C. | Silylation increases molecular weight and van der Waals forces, thus raising the boiling point compared to catechol.[5] |
| Melting Point | Not well-documented; expected to be near or slightly above room temperature. | Pure phenol has a melting point of 40-43 °C.[4] Silylation can disrupt crystal packing, potentially lowering the melting point relative to other solid phenols. |
| Solubility | Soluble in common organic solvents (e.g., THF, dichloromethane, ethyl acetate). Moderately soluble in nonpolar solvents. Low solubility in water. | The bulky triethylsilyl group imparts significant nonpolar character. While phenol has moderate water solubility due to hydrogen bonding, the silyl ether derivative is much more hydrophobic.[4] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of 2-[(Triethylsilyl)oxy]phenol. The following data represent the expected spectral signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Ar-H): Expected in the range of δ 6.7-7.2 ppm.[6][7] These four protons will exhibit a complex multiplet pattern due to ortho, meta, and para coupling.
-
Phenolic Proton (-OH): A broad singlet is expected between δ 4.0-8.0 ppm, the chemical shift of which is highly dependent on concentration and solvent. This peak will disappear upon the addition of D₂O.[6]
-
Triethylsilyl Protons (-Si(CH₂CH₃)₃):
-
Methylene Protons (-CH₂-): A quartet around δ 0.8-1.0 ppm.
-
Methyl Protons (-CH₃): A triplet around δ 0.6-0.8 ppm. The integration of these peaks should correspond to a 4:1:6:9 ratio for (Ar-H) : (OH) : (-CH₂) : (-CH₃).
-
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 115-155 ppm). The carbon directly attached to the silyloxy group (C-O-Si) will be significantly downfield, while the carbon bearing the hydroxyl group will also be downfield.[6]
-
Triethylsilyl Carbons:
-
Methylene Carbons (-CH₂-): Expected around δ 6-8 ppm.
-
Methyl Carbons (-CH₃): Expected around δ 5-7 ppm.
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The silylation of catechol results in a distinct IR spectrum.
-
Key Diagnostic Peaks:
-
O-H Stretch: A broad and strong absorption in the 3200-3500 cm⁻¹ region, characteristic of the remaining phenolic hydroxyl group.[8]
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
-
Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) from the ethyl groups of the TES moiety.
-
Aromatic C=C Stretch: Medium to strong peaks in the 1450-1600 cm⁻¹ region.
-
Si-O-C Stretch: A strong, characteristic absorption in the 1050-1150 cm⁻¹ region, confirming the presence of the silyl ether.[9]
-
The most telling feature when comparing the spectrum to that of catechol is the presence of strong aliphatic C-H and Si-O-C stretches, alongside a single broad O-H band, rather than two.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Expected Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak at m/z = 224 should be observable, though it may be of low intensity.
-
Loss of an Ethyl Group ([M-29]⁺): A common fragmentation pathway for triethylsilyl compounds is the loss of an ethyl radical (C₂H₅), leading to a prominent peak at m/z = 195.
-
Formation of Triethylsilanol ([Et₃SiOH]⁺): Fragmentation can also lead to ions corresponding to the silyl moiety itself.
-
Further fragmentation of the aromatic ring will also occur. The analysis of silyl ethers by GC-MS is a common technique.[10][11]
-
Synthesis and Chemical Reactivity
The utility of 2-[(Triethylsilyl)oxy]phenol stems from its controlled synthesis and predictable reactivity, particularly in deprotection reactions.
Synthesis Protocol: Silylation of Catechol
The most direct synthesis involves the regioselective mono-silylation of catechol. The use of one equivalent of the silylating agent under controlled conditions favors the formation of the mono-protected product.
Step-by-Step Methodology:
-
Preparation: To a solution of catechol (1.0 eq.) in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a mild base such as triethylamine (1.1 eq.) or imidazole (1.1 eq.). Cool the mixture to 0 °C in an ice bath.
-
Silylation: Add triethylsilyl chloride (TESCl, 1.0 eq.) dropwise to the stirred solution. The choice of a less reactive silylating agent and controlled stoichiometry is key to preventing the formation of the di-silylated byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to isolate the desired 2-[(Triethylsilyl)oxy]phenol.
Diagram 1: Synthesis Workflow of 2-[(Triethylsilyl)oxy]phenol
Caption: Workflow for the synthesis of 2-[(Triethylsilyl)oxy]phenol.
Chemical Reactivity and Deprotection
The triethylsilyl ether is stable to many non-acidic and non-fluoride reaction conditions, making it an effective protecting group.[12] However, its true utility is demonstrated by its selective removal.
Deprotection Protocol: The cleavage of the Si-O bond is most commonly achieved using fluoride ions or acidic conditions.
Method A: Fluoride-Mediated Deprotection
-
Reaction Setup: Dissolve the silylated phenol (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., typically 1M in THF) at room temperature.
-
Monitoring and Completion: Stir the reaction for 30-60 minutes. Monitor by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate to yield the deprotected catechol.
Method B: Acid-Mediated Deprotection
-
Reaction Setup: Dissolve the silylated phenol in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).[13]
-
Reaction: Stir the solution at room temperature. For more robust silyl ethers, gentle heating may be required.[13] Triethylsilyl ethers are generally more labile to acidic conditions than bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS).[14]
-
Work-up: Neutralize the acid with a saturated solution of sodium bicarbonate, then proceed with an aqueous work-up and extraction as described for the fluoride method.
Diagram 2: Deprotection of 2-[(Triethylsilyl)oxy]phenol
Caption: Common pathways for the deprotection of the silyl ether.
Applications in Research and Development
The primary application of 2-[(Triethylsilyl)oxy]phenol is as a versatile intermediate in organic synthesis. By protecting one hydroxyl group of catechol, it allows for:
-
Regioselective Functionalization: Enables selective reactions such as alkylation, acylation, or metal-catalyzed cross-coupling at the free phenolic position.
-
Directed C-H Activation: The remaining free hydroxyl can act as a directing group for ortho-metalation and subsequent functionalization of the aromatic ring.
-
Synthesis of Bioactive Molecules: Catechol moieties are present in numerous natural products and pharmaceuticals. This protected intermediate provides a strategic route to these complex targets.[15][16]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[17]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[18] Avoid contact with skin and eyes.[19]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture, strong acids, and oxidizing agents.[19][20] Silyl ethers are susceptible to hydrolysis.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[18]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[19]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
2-[(Triethylsilyl)oxy]phenol is a valuable synthetic intermediate whose properties are dictated by the interplay between the aromatic phenol ring and the triethylsilyl protecting group. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for its successful application. This guide has consolidated key technical information and provided practical, field-proven protocols to support its use in the demanding environments of chemical research and drug development.
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